methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H17NO4S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.08782920 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentathiophene core, which includes a methoxybenzoyl group and an amino group. Its molecular formula is C17H17NO4S, with a molecular weight of approximately 341.38 g/mol. The unique combination of functional groups contributes to its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the cyclopentathiophene structure followed by the introduction of the methoxybenzoyl and amino groups. Specific synthetic routes may vary depending on the desired purity and yield.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, research on related methoxybenzoyl derivatives has shown that they can bind to tubulin, inhibiting its polymerization and inducing apoptosis in cancer cells. This mechanism is critical as it can arrest cells in the G(2)/M phase of the cell cycle, leading to cell death .
Compound | Mechanism of Action | Notable Effects |
---|---|---|
SMART-H | Inhibits tubulin polymerization | Induces apoptosis in cancer cells |
SMART-F | Binds to colchicine-binding site | Effective against multidrug-resistant cells |
This compound | Potentially similar mechanisms due to structural similarities | Anticipated anticancer effects |
Neuroprotective Effects
Some studies indicate that compounds with similar structural features may also exhibit neuroprotective effects. The presence of the methoxy group could enhance interactions with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative conditions.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been suggested based on its structural analogs. Compounds containing methoxybenzoyl moieties have demonstrated efficacy in reducing inflammation markers in various models.
Case Studies and Research Findings
- In Vitro Studies : Research has shown that derivatives of methoxybenzoyl compounds exhibit cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) models. These studies highlight their ability to overcome drug resistance mechanisms commonly seen in cancer therapy .
- In Vivo Efficacy : In vivo studies on related compounds have demonstrated significant tumor growth inhibition without apparent neurotoxicity at therapeutic doses. This suggests that this compound may possess a favorable safety profile while exhibiting potent anticancer effects .
- Comparative Analysis : A comparative study of similar compounds revealed that those with methoxy substitutions often exhibited enhanced solubility and bioavailability, which are crucial for effective drug delivery systems.
Properties
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-11-8-6-10(7-9-11)15(19)18-16-14(17(20)22-2)12-4-3-5-13(12)23-16/h6-9H,3-5H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZFWEJSJBFIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972346 |
Source
|
Record name | Methyl 2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-70-3 |
Source
|
Record name | Methyl 2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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